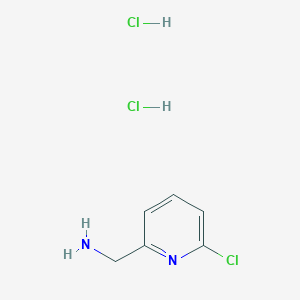

(6-Chloropyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(6-chloropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXAPCZSRSQZHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188637-75-4 | |

| Record name | (6-chloropyridin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a versatile synthon for the creation of a wide array of more complex molecules with potential therapeutic applications.[1] The chloropyridine scaffold is present in numerous bioactive compounds, and the methanamine group can participate in hydrogen bonding, influencing a molecule's interaction with biological targets.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 188637-75-4[2][3] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C6H7ClN2[2] |

| Molecular Weight | 142.58 g/mol [2] |

| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2[2][3] |

| InChIKey | MYXAPCZSRSQZHM-UHFFFAOYSA-N[3] |

| SMILES | C1=CC(=NC(=C1)Cl)CN[2] |

Table 2: Physical Properties

| Property | Value |

| Physical Form | Solid or semi-solid or lump or liquid[3] |

| Boiling Point (Predicted) | 231.6 ± 25.0 °C[1] |

| Solubility | Moderately soluble in water. The hydrochloride salt has enhanced water solubility. |

| Storage Temperature | 2-8°C, in a dark, inert atmosphere[3] |

Table 3: Safety Information

| Hazard Statement | Code |

| Harmful if swallowed | H302[3] |

| Causes skin irritation | H315[3] |

| Causes serious eye irritation | H319[3] |

| May cause respiratory irritation | H335[3] |

| Signal Word | Warning[3] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde, followed by reduction.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

2-Amino-6-chloropyridine

-

Paraformaldehyde

-

Sodium borohydride

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 2-amino-6-chloropyridine (1.0 eq) in methanol, add paraformaldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to 0°C and add sodium borohydride (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification by Column Chromatography

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the head of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., 0% to 50% ethyl acetate) containing 1% triethylamine to prevent tailing of the amine product.

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Data

Table 4: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.6 | t | 1H | Pyridine H4 |

| ~7.2 | d | 1H | Pyridine H3 |

| ~7.1 | d | 1H | Pyridine H5 |

| ~3.9 | s | 2H | -CH₂- |

| ~1.6 | br s | 2H | -NH₂ |

Table 5: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~160 | Pyridine C2 |

| ~150 | Pyridine C6 |

| ~139 | Pyridine C4 |

| ~122 | Pyridine C3 |

| ~118 | Pyridine C5 |

| ~48 | -CH₂- |

Table 6: Expected IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 1580-1600 | Strong | C=C and C=N ring stretching |

| 1450-1500 | Strong | C=C and C=N ring stretching |

| 1000-1100 | Medium | C-Cl stretch |

Table 7: Expected Mass Spectrometry Data

| m/z | Interpretation |

| 142/144 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 127/129 | [M-NH₂]⁺ |

| 107 | [M-Cl]⁺ |

Reactivity and Applications

This compound is a versatile intermediate due to its two reactive sites: the primary amine and the chloro-substituted pyridine ring.

-

N-Functionalization: The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to introduce a wide variety of substituents.

-

Substitution of Chlorine: The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of other functional groups like amines, alcohols, and thiols.[1]

-

Oxidation and Reduction: The compound can be oxidized to the corresponding N-oxide or reduced to other amine derivatives.[1]

These reactions make it a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry, including the development of new therapeutic agents.[1]

Visualizations

Synthesis Workflow

References

(6-Chloropyridin-2-yl)methanamine molecular structure and IUPAC name

This technical guide provides a comprehensive overview of (6-Chloropyridin-2-yl)methanamine, a pyridine derivative significant in medicinal chemistry and organic synthesis. The document details its molecular structure, nomenclature, physicochemical properties, and synthesis, tailored for researchers, scientists, and drug development professionals.

Molecular Structure and Nomenclature

This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 6-position and a methanamine group at the 2-position.[1] This specific arrangement of functional groups imparts unique chemical and biological properties, making it a valuable building block in the synthesis of more complex molecules.[1]

-

IUPAC Name: this compound.[1] An alternative name is (6-chloro-2-pyridinyl)methanamine.[2]

-

SMILES: C1=CC(=NC(=C1)Cl)CN.[1]

-

InChI: InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2.[1][2]

The structural features of the molecule are depicted in the diagram below, highlighting the key functional groups responsible for its reactivity and biological interactions.

References

An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Chloropyridin-2-yl)methanamine, a key pyridine derivative, serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive chlorine atom and a primary amine, make it a valuable intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in medicinal chemistry.

Chemical Identity and Synonyms

This compound is a substituted pyridine with a chloromethyl group at the 2-position and a chlorine atom at the 6-position of the pyridine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 142.59 g/mol | [2] |

| Appearance | Off-white to light yellow crystalline solid | [3] |

| Boiling Point | 231.6 ± 25.0 °C at 760 mmHg | [4] |

| Melting Point | 116-120 °C | [5] |

| pKa (predicted) | 8.0 - 8.5 (for the primary amine) | [2] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. The hydrochloride salt has significantly higher aqueous solubility. | [2][3] |

| Polar Surface Area | 38.9 Ų | [1] |

| LogP (predicted) | 1.2 | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reduction of the corresponding nitrile, 6-chloropyridine-2-carbonitrile. Below is a detailed experimental protocol for this transformation.

Synthesis of this compound via Reduction of 6-Chloropyridine-2-carbonitrile

This protocol describes the reduction of 6-chloropyridine-2-carbonitrile to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

-

6-Chloropyridine-2-carbonitrile

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Raney Nickel or Palladium on carbon)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Experimental Procedure (using LiAlH₄):

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Addition of Starting Material: A solution of 6-chloropyridine-2-carbonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This is done at 0 °C with vigorous stirring.

-

Work-up: The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Diagram: Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The primary amine can be readily derivatized, and the chlorine atom can participate in various cross-coupling reactions.

Role in the Synthesis of Kinase Inhibitors

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding site of the kinase. This compound serves as a key starting material for the synthesis of potent and selective inhibitors of various kinases implicated in cancer and other diseases. The chlorine atom at the 6-position can be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce diverse substituents and explore the structure-activity relationship (SAR).

DOT Diagram: General Scheme for Kinase Inhibitor Synthesis

Caption: General synthetic route to kinase inhibitors.

Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The chloropyridine moiety is a known pharmacophore that can contribute to interactions with various biological targets. Research has indicated that compounds derived from this scaffold may exhibit antimicrobial and antifungal properties.[4][6] The specific biological activity is highly dependent on the nature of the substituents introduced onto the pyridine ring and the methanamine group.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex molecules with potential therapeutic applications. Its well-defined physicochemical properties and versatile reactivity make it an attractive starting material for drug discovery programs, particularly in the development of novel kinase inhibitors. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 2-amino-6-chloropyridine | Semantic Scholar [semanticscholar.org]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-氯-3-氰基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of (6-Chloropyridin-2-yl)methanamine

An In-depth Technical Guide to (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of this compound (CAS No: 188637-75-4), a key heterocyclic building block in pharmaceutical and chemical research. It details the compound's physical and chemical properties, solubility characteristics, reactivity, and applications. This guide includes structured data tables, detailed experimental protocols for synthesis and analysis, and logical diagrams to illustrate reaction pathways and workflows, serving as an essential resource for professionals in drug discovery and organic synthesis.

Chemical Identity and Properties

This compound is a pyridine derivative featuring a chlorine atom at the 6-position and a methanamine group at the 2-position.[1] This specific substitution pattern significantly influences its chemical reactivity and utility as a versatile intermediate.[1]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1][2] |

| CAS Number | 188637-75-4 | [1][3] |

| Molecular Formula | C₆H₇ClN₂ | [1][3] |

| Molecular Weight | 142.59 g/mol | [1][4] |

| InChI | InChI=1S/C6H7ClN2/c7-6-3-1-2-5(4-8)9-6/h1-3H,4,8H2 | [1][2] |

| InChIKey | MYXAPCZSRSQZHM-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=NC(=C1)Cl)CN |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 231.6 ± 25.0 °C (Predicted) | [1] |

| pKa | 8.0 - 8.5 (Predicted, for the primary amine) | [1] |

| XLogP3 | 0.7 | [1][3] |

| Polar Surface Area | 38.9 Ų | [1][3] |

| Rotatable Bond Count | 1 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Physical Form | Solid or semi-solid or lump or liquid |[2] |

Solubility Profile

The solubility of this compound is dictated by the interplay between the polar amine group and the chloro-substituted pyridine ring.

Table 3: Solubility Characteristics

| Solvent Type | Solubility | Rationale | Source |

|---|---|---|---|

| Aqueous | Moderate (free base); High (hydrochloride salt, >100 mg/mL) | The primary amine allows for hydrogen bonding. The salt form's ionic character significantly increases polarity and water solubility. | [1] |

| Polar Protic (Methanol, Ethanol) | Good | Favorable hydrogen bonding interactions with the amine nitrogen. | [1] |

| Polar Aprotic (DMF, DMSO) | High | Strong dipolar interactions contribute to high solubility. |[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is characterized by the basicity of the amine group and the reactivity of the chloropyridine scaffold.

-

Basicity : The primary amine group is weakly basic, with a predicted pKa in the range of 8.0-8.5.[1] The electron-withdrawing nature of the chlorine substituent reduces the basicity compared to unsubstituted analogs.[1] At physiological pH (7.4), a significant portion of the compound (approximately 70-80%) exists in its protonated, cationic form.[1]

-

Reactivity : The compound is a valuable synthetic intermediate due to its reactive sites. The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, which is a key strategy for its synthesis and derivatization.[1] The methanamine group can undergo reactions typical of primary amines, such as acylation and alkylation. The compound can also be oxidized to form N-oxides or reduced to yield different amine derivatives.[1]

Caption: Key chemical reaction pathways for this compound.

Applications in Research and Development

The unique structure of this compound makes it a valuable building block in several areas. The chloropyridine scaffold is present in many bioactive molecules, and the methanamine moiety can participate in hydrogen bonding with biological targets like enzymes and receptors, influencing pharmacokinetic properties.[1]

-

Medicinal Chemistry : Serves as a scaffold for developing new drug candidates. Its structure allows for π-π stacking interactions via the pyridine ring and hydrogen bonds from the amine group, which are crucial for ligand-receptor binding.[1]

-

Agrochemicals : Used in the synthesis of pesticides and other agricultural chemicals.[1]

-

Coordination Chemistry : Acts as a ligand in the formation of metal complexes.[1]

Caption: Role as a versatile building block in different scientific fields.

Experimental Protocols

Synthesis via Reflux Method

A common laboratory-scale synthesis involves the reaction of 2-amino-6-chloropyridine with an appropriate aldehyde.[1][5] The following is a generalized protocol based on similar reported procedures.

Materials:

-

2-amino-6-chloropyridine

-

Aryl aldehyde (e.g., 4-hydroxy-3-methoxy-benzaldehyde)[5]

-

Ethanol (solvent)[1]

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup : In a round-bottom flask, dissolve equimolar amounts of 2-amino-6-chloropyridine and the selected aryl aldehyde in absolute ethanol.[1][5]

-

Catalyst Addition : While stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.[5]

-

Reflux : Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Purification : Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to yield the pure compound.

-

Characterization : Confirm the structure and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

Caption: Step-by-step workflow for the synthesis and purification process.

Spectroscopic Characterization

While specific spectra for this exact compound are proprietary to suppliers, a general protocol for acquiring analytical data is as follows.[4]

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 10-20 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans will be required compared to ¹H NMR.

-

Data Processing : Process the raw data (FID) with a Fourier transform. Apply phase and baseline corrections. Report chemical shifts in ppm relative to TMS.

5.2.2. Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution (~1 µg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Analysis : Introduce the sample into the mass spectrometer (e.g., a single quadrupole or TOF instrument) via direct infusion or coupled with liquid chromatography (LC-MS).

-

Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Interpretation : Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ in ESI) and characteristic fragmentation patterns to confirm the molecular weight and structure.

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate precautions.

Table 4: GHS Hazard Information

| Hazard Code | Description | Source |

|---|---|---|

| H301 / H302 | Toxic or Harmful if swallowed | [3] |

| H314 / H315 | Causes severe skin burns and eye damage or causes skin irritation | [3][6] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation |[2][3] |

Handling Recommendations:

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[7]

-

Ventilation : Handle in a well-ventilated area, preferably inside a chemical fume hood to avoid inhalation of dust or vapors.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[2][4] Recommended storage temperatures are often 2-8°C or under -20°C for long-term stability.[4][8]

-

Spills : In case of a spill, avoid dust formation. Evacuate the area and wear appropriate PPE. Collect the spilled material for disposal in accordance with local regulations.[9]

-

First Aid : In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[7]

References

- 1. Buy this compound | 188637-75-4 [smolecule.com]

- 2. This compound | 188637-75-4 [sigmaaldrich.com]

- 3. This compound | C6H7ClN2 | CID 10313191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 188637-75-4|this compound|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. 188637-75-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. 120739-62-0 CAS MSDS (N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide on (6-Chloropyridin-2-yl)methanamine: Solubility and pKa

This technical guide provides a comprehensive overview of the physicochemical properties of (6-Chloropyridin-2-yl)methanamine, with a specific focus on its solubility and pKa. The information herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

This compound is a derivative of pyridine with a chlorine atom at the 6th position and a methanamine group at the 2nd position.[1] This substitution pattern imparts specific chemical characteristics that are crucial for its application in chemical synthesis and as a scaffold in medicinal chemistry.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibits varied solubility depending on the solvent and its form (free base or salt).

The primary amine group allows for hydrogen bonding, contributing to its moderate solubility in aqueous solutions.[1] The hydrochloride salt form shows significantly improved water solubility due to its ionic nature.[1] In contrast, it demonstrates high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The LogP value of 0.27 suggests a preference for hydrophilic environments.[1]

| Property | Value | Solvent/Conditions | Reference |

| Aqueous Solubility (Free Base) | Moderate | Water | [1] |

| Aqueous Solubility (HCl Salt) | >100 mg/mL | Water | [1] |

| Solubility in Organic Solvents | High | DMF, DMSO | [1] |

| LogP | 0.27 | Not specified | [1] |

| Polar Surface Area | 38.91 Ų | Not applicable | [1] |

Acid-Base Characteristics and pKa

The primary amine group in this compound is weakly basic.[1] The pKa of this group is a key determinant of the compound's ionization state at a given pH, which in turn affects its biological activity and pharmacokinetic properties. The electron-withdrawing effect of the chlorine atom on the pyridine ring reduces the basicity of the amine compared to unsubstituted analogs.[1]

| Property | Predicted Value | Reference |

| pKa | 8.0 - 8.5 | [1] |

At a physiological pH of 7.4, a significant portion of the compound will exist in its protonated, cationic form.[1]

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of solubility and pKa. The following sections outline generalized protocols applicable to amine-containing compounds like this compound.

Determination of Aqueous Solubility

A common method for determining aqueous solubility involves the shake-flask method, which is considered the gold standard.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

A qualitative assessment of solubility can also be performed by observing the dissolution of the compound in a solvent.[2][3][4][5]

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

Methodology:

-

Solution Preparation: A precise amount of the amine is dissolved in a known volume of deionized water.[7]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).[7] A pH meter is used to monitor the pH of the solution after each addition of the titrant.[6][7]

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Spectroscopic Data Analysis of (6-Chloropyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Chloropyridin-2-yl)methanamine. The document details predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Accompanying this data are detailed experimental protocols for each analytical technique, offering a foundational resource for the characterization of this compound.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.70 | Triplet | H4 |

| ~7.35 | Doublet | H3 |

| ~7.25 | Doublet | H5 |

| ~3.90 | Singlet | CH₂ |

| ~1.80 | Singlet (broad) | NH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Data is predicted and may vary from experimental results.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C2 |

| ~150 | C6 |

| ~139 | C4 |

| ~122 | C3 |

| ~119 | C5 |

| ~48 | CH₂ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Data is predicted and may vary from experimental results.

Table 3: Expected IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium (two bands) | N-H stretch (primary amine) |

| 3100-3000 | Medium to Weak | Aromatic C-H stretch |

| 1650-1580 | Medium | N-H bend (scissoring) |

| 1580-1450 | Medium to Strong | C=C and C=N ring stretching |

| ~1130 | Medium | C-Cl stretch |

| 1335-1250 | Medium | C-N stretch (aromatic amine) |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: The exact positions and intensities of the peaks can be influenced by the sample preparation method and the physical state of the compound.

Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed.

-

Molecular Formula: C₆H₇ClN₂

-

Exact Mass: 142.03 Da[1]

-

Molecular Weight: 142.59 g/mol

The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z 142 and an (M+2)⁺ peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of compounds containing one chlorine atom.

Expected Fragmentation Pattern:

Electron ionization is a hard ionization technique that leads to extensive fragmentation.[2] Common fragmentation pathways for related compounds involve the loss of the chlorine atom or cleavage of the bond adjacent to the amino group (α-cleavage).[2][3]

-

Loss of Cl: A fragment ion at m/z 107, corresponding to the loss of the chlorine radical.

-

α-Cleavage: A base peak at m/z 30 is anticipated due to the cleavage of the C-C bond adjacent to the C-N bond, resulting in the [CH₂NH₂]⁺ fragment.[4]

-

Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of a hydrogen cyanide molecule.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of approximately 16 ppm. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 100 MHz using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is used. A larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. Chemical shifts are reported in parts per million (ppm) relative to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method): A small amount of the solid sample is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains on the plate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean, empty salt plate is recorded first. The salt plate with the sample film is then placed in the sample holder. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio. The background spectrum is automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol) is introduced into the ion source. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the pattern of fragment ions. The isotopic distribution pattern is used to confirm the presence of elements with characteristic isotopes, such as chlorine.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-Depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanamine from 2-Amino-6-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route for the preparation of (6-chloropyridin-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2-amino-6-chloropyridine. This document details the experimental protocols for the key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2-amino-6-chloropyridine is efficiently achieved through a two-step reaction sequence. This strategy involves:

-

Sandmeyer Cyanation: The initial step focuses on the conversion of the primary amino group of 2-amino-6-chloropyridine into a nitrile functionality. This is accomplished via a Sandmeyer reaction, a well-established method for the transformation of aryl amines. The reaction proceeds through the formation of a diazonium salt intermediate, which is subsequently displaced by a cyanide anion, typically from a copper(I) cyanide salt.

-

Nitrile Reduction: The second step involves the reduction of the nitrile group in the intermediate, 2-chloro-6-cyanopyridine, to a primary amine. This transformation can be effectively carried out using various reducing agents, with catalytic hydrogenation using Raney Nickel being a prominent and high-yielding method.

The overall synthetic pathway is illustrated below:

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Chloro-6-cyanopyridine via Sandmeyer Reaction

This protocol is adapted from general Sandmeyer reaction procedures and is tailored for the specific substrate.

Materials and Reagents:

-

2-Amino-6-chloropyridine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (optional, as a complexing agent for CuCN)

-

Toluene

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-chloropyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at a ratio of approximately 1:1 (v/v).

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 2-amino-6-chloropyridine hydrochloride, maintaining the temperature between 0-5 °C. The addition should be slow enough to prevent a significant rise in temperature.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and, if necessary, potassium cyanide (to aid dissolution) in water.

-

Add the freshly prepared, cold diazonium salt solution portion-wise to the copper(I) cyanide solution with vigorous stirring. The temperature of the cyanide solution should be maintained as recommended by specific literature, but a gentle warming to around 50-60 °C is often employed to facilitate the reaction and the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at this temperature for 1-2 hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-6-cyanopyridine.

-

The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

-

Step 2: Synthesis of this compound by Nitrile Reduction

This protocol is based on the highly effective reduction of chloropyridine nitriles using a Raney Nickel catalyst.[1]

Materials and Reagents:

-

2-Chloro-6-cyanopyridine

-

Raney Nickel (slurry in water)

-

Ethanol

-

Water

-

Ammonia solution (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂) or Potassium Borohydride (KBH₄)

-

Diatomaceous earth (e.g., Celite®)

Equipment:

-

High-pressure hydrogenation apparatus (if using H₂ gas) or a round-bottom flask with a reflux condenser (if using KBH₄)

-

Magnetic stirrer

-

Filtration apparatus

Procedure using Catalytic Hydrogenation:

-

Reaction Setup:

-

In a high-pressure hydrogenation vessel, add 2-chloro-6-cyanopyridine (1.0 eq) and a solvent mixture of ethanol and water.

-

Carefully add a catalytic amount of Raney Nickel slurry. The amount of catalyst can be optimized but is typically in the range of 5-10% by weight of the substrate.

-

If desired, add a small amount of ammonia solution to the reaction mixture to minimize the formation of secondary amine byproducts.

-

-

Hydrogenation:

-

Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the uptake of hydrogen ceases. The reaction progress can be monitored by TLC or GC-MS.

-

-

Work-up and Purification:

-

Carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be kept wet with water or solvent at all times and handled with care.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.[1]

-

Alternative Procedure using Potassium Borohydride:

-

Reaction Setup:

-

Reduction:

-

After the addition is complete, stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary but are often in the range of 1-4 hours.[2]

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel.

-

Evaporate the organic solvent from the filtrate.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water.[2]

-

Dry the organic layer and evaporate the solvent to obtain the crude product, which can be purified as described above.

-

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-Amino-6-chloropyridine | C₅H₅ClN₂ | 128.56 | Solid |

| 2-Chloro-6-cyanopyridine | C₆H₃ClN₂ | 138.56 | Solid |

| This compound | C₆H₇ClN₂ | 142.59 | Liquid/Solid |

Table 2: Reaction Parameters and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Sandmeyer Cyanation | NaNO₂, HCl, CuCN | Water/Toluene | 0-60 | 60-80 (Estimated) |

| Nitrile Reduction (Catalytic Hydrogenation) | Raney Ni, H₂ | Ethanol/Water | 25-50 | ~86[1] |

| Nitrile Reduction (KBH₄) | Raney Ni, KBH₄ | Ethanol | 0-25 | 80-95 (General)[2] |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows:

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for the preparation of this compound from 2-amino-6-chloropyridine. The Sandmeyer cyanation followed by nitrile reduction using Raney Nickel offers good overall yields and utilizes readily accessible reagents and well-established chemical transformations. This guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the synthesis of this important molecular scaffold for further derivatization and biological evaluation.

References

An In-depth Technical Guide to the Synthesis of (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (6-Chloropyridin-2-yl)methanamine, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule can be approached from several different starting materials, each with its own set of advantages and challenges. This document details the most common and effective methods, including experimental protocols and quantitative data to facilitate laboratory application.

Core Synthetic Strategies

The synthesis of this compound primarily proceeds through three main pathways, differentiated by their starting materials:

-

Reduction of 6-Chloropyridine-2-carbonitrile: This is a direct and efficient method that involves the conversion of a nitrile group to a primary amine.

-

Amination of 2-(Chloromethyl)-6-chloropyridine: This route utilizes a nucleophilic substitution reaction where the chloromethyl group is converted to an aminomethyl group.

-

Multi-step Synthesis from 2-Methyl-6-chloropyridine: This pathway involves the initial functionalization of the methyl group, followed by conversion to the desired amine.

Below is a detailed exploration of each of these synthetic strategies.

Synthesis Route 1: Reduction of 6-Chloropyridine-2-carbonitrile

This is arguably the most straightforward approach to this compound. The commercially available 6-Chloropyridine-2-carbonitrile (also known as 6-chloropicolinonitrile) can be reduced to the target primary amine using various reducing agents. The two most common methods for this transformation are catalytic hydrogenation and chemical reduction with metal hydrides.

Experimental Protocols

Method A: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. Raney Nickel is a common catalyst for this transformation due to its high activity and relatively low cost.

-

Reaction: A solution of 6-chloropyridine-2-carbonitrile in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran) is subjected to a hydrogen atmosphere in the presence of a catalytic amount of Raney Nickel. The reaction is typically carried out at elevated pressure and temperature to ensure complete conversion. The use of ammonia is often recommended to suppress the formation of secondary and tertiary amine byproducts.

-

Typical Reaction Conditions:

-

Substrate: 6-Chloropyridine-2-carbonitrile

-

Catalyst: Raney Nickel (typically 5-10% by weight of the substrate)

-

Solvent: Methanolic Ammonia

-

Hydrogen Pressure: 50-100 psi

-

Temperature: 50-80 °C

-

Reaction Time: 4-8 hours

-

-

Work-up: After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH4)

For laboratory-scale synthesis, lithium aluminum hydride is a powerful and effective reducing agent for the conversion of nitriles to primary amines.[1]

-

Reaction: A solution of 6-chloropyridine-2-carbonitrile in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to a cooled suspension of lithium aluminum hydride in the same solvent. The reaction is highly exothermic and requires careful temperature control.

-

Typical Reaction Conditions:

-

Substrate: 6-Chloropyridine-2-carbonitrile

-

Reducing Agent: Lithium Aluminum Hydride (typically 1.5-2.0 equivalents)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Temperature: 0 °C to room temperature

-

Reaction Time: 2-4 hours

-

-

Work-up: The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting aluminum salts are removed by filtration, and the organic layer is separated, dried, and concentrated to give the desired amine.

Quantitative Data Summary

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Catalytic Hydrogenation | H2, Raney Ni, NH3 | Methanol | 50-80 | 4-8 | 85-95 |

| Chemical Reduction | LiAlH4 | THF | 0 - 25 | 2-4 | 80-90 |

Synthesis Workflow: Reduction of 6-Chloropyridine-2-carbonitrile

Caption: Reduction of a nitrile to a primary amine.

Synthesis Route 2: Amination of 2-(Chloromethyl)-6-chloropyridine

This synthetic approach involves the nucleophilic substitution of the chlorine atom in the chloromethyl group with an amine functionality. The two primary methods for this transformation are direct amination with ammonia and the Gabriel synthesis.

Experimental Protocols

Method A: Direct Amination with Ammonia

Direct amination involves the reaction of 2-(chloromethyl)-6-chloropyridine with ammonia. While seemingly straightforward, this method can sometimes lead to the formation of secondary and tertiary amine byproducts due to the primary amine product reacting further with the starting material. Using a large excess of ammonia can help to minimize these side reactions.

-

Reaction: A solution of 2-(chloromethyl)-6-chloropyridine is treated with a concentrated solution of ammonia in a suitable solvent, often under pressure and at an elevated temperature.

-

Typical Reaction Conditions:

-

Substrate: 2-(Chloromethyl)-6-chloropyridine

-

Reagent: Concentrated aqueous or methanolic ammonia (large excess)

-

Solvent: Methanol or Ethanol

-

Temperature: 80-120 °C (in a sealed vessel)

-

Reaction Time: 6-12 hours

-

-

Work-up: After cooling, the reaction mixture is concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is then extracted with an acidic aqueous solution to isolate the amine product. Basification of the aqueous layer followed by extraction with an organic solvent yields the pure primary amine.

Method B: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues sometimes seen with direct amination.[2][3]

-

Reaction: The synthesis proceeds in two steps. First, 2-(chloromethyl)-6-chloropyridine is reacted with potassium phthalimide to form the N-substituted phthalimide intermediate. In the second step, this intermediate is cleaved, typically with hydrazine, to release the desired primary amine.[4][5]

-

Step 1: Phthalimide Alkylation

-

Reagents: 2-(Chloromethyl)-6-chloropyridine, Potassium Phthalimide

-

Solvent: N,N-Dimethylformamide (DMF)

-

Temperature: 80-100 °C

-

Reaction Time: 2-4 hours

-

-

Step 2: Hydrazinolysis

-

Reagents: N-(6-chloropyridin-2-ylmethyl)phthalimide, Hydrazine hydrate

-

Solvent: Ethanol or Methanol

-

Temperature: Reflux (approx. 80 °C)

-

Reaction Time: 4-6 hours

-

-

Work-up: After hydrazinolysis, the phthalhydrazide byproduct precipitates out of the solution and can be removed by filtration. The filtrate is then concentrated, and the desired amine is isolated by extraction.

Quantitative Data Summary

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Direct Amination | NH3 (excess) | Methanol | 80-120 | 6-12 | 60-75 |

| Gabriel Synthesis | 1. K-Phthalimide2. N2H4·H2O | 1. DMF2. Ethanol | 1. 80-1002. Reflux | 1. 2-42. 4-6 | 80-90 |

Synthesis Workflow: Gabriel Synthesis

Caption: Two-step Gabriel synthesis of a primary amine.

Synthesis Route 3: Multi-step Synthesis from 2-Methyl-6-chloropyridine

This pathway offers a versatile approach, as 2-methyl-6-chloropyridine is a readily available starting material. The synthesis can proceed through two main branches: conversion to 6-chloropyridine-2-carbonitrile followed by reduction, or chlorination of the methyl group to 2-(chloromethyl)-6-chloropyridine followed by amination.

Experimental Protocols

Branch A: Conversion to Nitrile and Subsequent Reduction

-

Step 1: Ammoxidation of 2-Methyl-6-chloropyridine

-

Reaction: The ammoxidation of the methyl group to a nitrile is a gas-phase catalytic reaction. It involves passing a mixture of the substrate, ammonia, and an oxygen source (like air) over a heated catalyst. Vanadium-based catalysts are commonly employed for this transformation.

-

Typical Reaction Conditions:

-

Substrate: 2-Methyl-6-chloropyridine

-

Reagents: Ammonia, Air

-

Catalyst: V2O5/TiO2

-

Temperature: 350-450 °C

-

Product: 6-Chloropyridine-2-carbonitrile

-

-

-

Step 2: Reduction of 6-Chloropyridine-2-carbonitrile

-

This step follows the protocols outlined in Synthesis Route 1 .

-

Branch B: Chlorination of the Methyl Group and Subsequent Amination

-

Step 1: Free-Radical Chlorination of 2-Methyl-6-chloropyridine

-

Reaction: The methyl group can be chlorinated using a free-radical initiator. N-Chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) is a common laboratory method.

-

Typical Reaction Conditions:

-

Substrate: 2-Methyl-6-chloropyridine

-

Reagents: N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO)

-

Solvent: Carbon Tetrachloride (CCl4) or Benzene

-

Temperature: Reflux

-

Reaction Time: 4-8 hours

-

Product: 2-(Chloromethyl)-6-chloropyridine

-

-

-

Step 2: Amination of 2-(Chloromethyl)-6-chloropyridine

-

This step follows the protocols outlined in Synthesis Route 2 .

-

Quantitative Data Summary

| Branch | Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| A | 1. Ammoxidation | NH3, Air, V2O5/TiO2 | Gas Phase | 350-450 | - | 70-80 |

| 2. Reduction | See Route 1 | See Route 1 | See Route 1 | See Route 1 | 80-95 | |

| B | 1. Chlorination | NCS, BPO | CCl4 | Reflux | 4-8 | 60-70 |

| 2. Amination | See Route 2 | See Route 2 | See Route 2 | See Route 2 | 75-90 |

Synthesis Workflow: Multi-step Synthesis from 2-Methyl-6-chloropyridine

Caption: Two alternative multi-step routes from 2-methyl-6-chloropyridine.

Conclusion

The synthesis of this compound can be accomplished through several viable routes. The choice of the optimal pathway will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand. The reduction of 6-chloropyridine-2-carbonitrile offers a direct and high-yielding approach. The amination of 2-(chloromethyl)-6-chloropyridine, particularly via the Gabriel synthesis, provides a reliable method for producing a clean primary amine. Finally, the multi-step synthesis from 2-methyl-6-chloropyridine offers flexibility, allowing for the synthesis of key intermediates. This guide provides the necessary technical details to aid researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.

References

Potential Biological Activity of (6-Chloropyridin-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Introduction

(6-Chloropyridin-2-yl)methanamine is a substituted pyridine derivative that has garnered significant interest in medicinal chemistry.[1] Its structural features, including a chloropyridine scaffold and a methanamine group, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities.[1] The chlorine atom at the 6-position influences the molecule's reactivity and its interactions with biological targets, while the methanamine group can participate in hydrogen bonding, a key interaction for ligand-receptor binding.[1] This technical guide provides a comprehensive overview of the reported biological activities of compounds derived from the this compound core, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity

The chloropyridine moiety is a recognized pharmacophore in the development of anticancer agents.[2][3] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity Against Human Cancer Cell Lines

Novel complexes based on 6-chloropyridine scaffolds have demonstrated significant in vitro cytotoxicity against several human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer).[2]

Telomerase Inhibition

A series of novel 2-chloro-pyridine derivatives were synthesized and evaluated as potential telomerase inhibitors.[4] Telomerase is an enzyme that is overexpressed in the majority of cancer cells and plays a crucial role in cellular immortalization. Inhibition of this enzyme is a promising strategy for cancer therapy. In one study, compounds 6e and 6f showed notable activity against the gastric cancer cell line SGC-7901.[4] Compound 6e was found to be a potent telomerase inhibitor.[4]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| 6e | SGC-7901 | IC₅₀ (Cytotoxicity) | 22.28 ± 6.26 µg/mL | [4] |

| 6f | SGC-7901 | IC₅₀ (Cytotoxicity) | 18.45 ± 2.79 µg/mL | [4] |

| 6e | - | IC₅₀ (Telomerase Inhibition) | 0.8 ± 0.07 µM | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

References

- 1. Buy this compound | 188637-75-4 [smolecule.com]

- 2. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-Chloropyridin-2-yl)methanamine: A Versatile Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridin-2-yl)methanamine is a key heterocyclic building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a chlorine atom and a methanamine group, offers multiple reactive sites for synthetic elaboration. This unique combination of functional groups makes it an invaluable scaffold for the synthesis of a diverse array of complex molecules, particularly in the development of novel therapeutic agents. The presence of the chloropyridine moiety is common in many bioactive compounds, where it can engage in crucial interactions with biological targets.[1] The primary amine group provides a nucleophilic center and a site for hydrogen bonding, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[1]

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and synthetic applications of this compound, with a focus on its utility in drug discovery and development. Detailed experimental protocols for its synthesis and key transformations are provided, along with a summary of its role in the creation of targeted therapeutics such as kinase inhibitors.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 188637-75-4 | [2] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [2] |

| Boiling Point | 231.6 ± 25.0 °C (predicted) | [1] |

| pKa (predicted) | 8.0 - 8.5 | [1] |

| Polar Surface Area | 38.91 Ų | [1] |

| Solubility | Moderately soluble in water; soluble in polar protic solvents like methanol and ethanol. The hydrochloride salt exhibits significantly enhanced water solubility. | [1] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-cyano-6-chloropyridine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a particularly effective choice for nitrile reduction.[3][4]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of (6-Chloropyridin-2-yl)methanamine as a versatile building block in the generation of novel bioactive molecules. The primary amine functionality and the electronically distinct chloropyridine scaffold make this reagent a valuable starting material for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

Introduction

This compound is a key intermediate in medicinal chemistry due to its structural features that allow for a variety of chemical transformations. The primary amine serves as a nucleophile for the formation of amides, sulfonamides, and ureas, while the chloropyridine ring can participate in cross-coupling reactions. These modifications enable the exploration of structure-activity relationships (SAR) to develop potent and selective therapeutic agents. The pyridine nitrogen and the chloro substituent also influence the molecule's electronic properties and its ability to interact with biological targets.

Key Synthetic Applications

The primary amine of this compound is readily acylated or sulfonylated to yield a variety of amide and sulfonamide derivatives. These functional groups are prevalent in many clinically approved drugs and are known to impart favorable pharmacokinetic and pharmacodynamic properties.

Synthesis of Bioactive Amides

Amide bond formation is a fundamental transformation in drug discovery. A wide range of bioactive amides can be synthesized from this compound by reacting it with various carboxylic acids or their activated derivatives (e.g., acid chlorides, esters).

General Reaction Scheme for Amide Synthesis:

Caption: General workflow for the synthesis of bioactive amides.

Synthesis of Bioactive Sulfonamides

Sulfonamides are a well-established class of pharmacophores with a broad range of biological activities, including antibacterial, and anticancer properties.[1] The reaction of this compound with various sulfonyl chlorides provides a straightforward route to novel sulfonamide derivatives.

General Reaction Scheme for Sulfonamide Synthesis:

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of (6-Chloropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving (6-chloropyridin-2-yl)methanamine. This versatile building block is of significant interest in medicinal chemistry due to the dual reactivity of the chloropyridine core and the primary amine, allowing for the synthesis of a diverse array of complex molecules with potential therapeutic applications.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a key transformation for the functionalization of electron-deficient aromatic rings, such as the pyridine nucleus. In the case of this compound, the chlorine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen atom. This allows for the displacement of the chloride leaving group by a variety of nucleophiles, including amines, thiols, and alkoxides.

The general mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The presence of the methanamine group at the 2-position can influence the reactivity of the substrate and may require consideration of protecting group strategies in certain synthetic routes.

Applications in Drug Discovery and Medicinal Chemistry

The substituted pyridin-2-yl-methanamine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. SNAr reactions on this compound provide a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies. The ability to introduce diverse functionalities at the 6-position allows for the fine-tuning of physiochemical properties, potency, selectivity, and pharmacokinetic profiles of lead compounds.

Derivatives of this scaffold have been investigated for a variety of therapeutic targets, taking advantage of the hydrogen bonding capabilities and structural rigidity of the pyridine core. The introduction of different substituents via SNAr can modulate interactions with biological targets, leading to the development of novel drug candidates.

Experimental Protocols

The following are representative protocols for the nucleophilic aromatic substitution of this compound with various nucleophiles. These protocols are based on established methodologies for SNAr reactions on related 2-chloropyridine systems and should be optimized for specific substrates and scales.

General Considerations:

-

Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially when using oxygen-sensitive reagents.

-

Anhydrous solvents are recommended to avoid quenching of bases and nucleophiles.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of N-benzyl-6-(aminomethyl)pyridin-2-amine.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

-

Add benzylamine (1.2 equiv.) to the stirred suspension.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)

This protocol details the synthesis of 4-((6-(aminomethyl)pyridin-2-yl)morpholine.

Materials:

-

This compound

-

Morpholine

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

Procedure:

-

In a glovebox, charge a Schlenk flask with sodium tert-butoxide (1.5 equiv.).

-

Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in anhydrous toluene.

-

Seal the flask and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution, and purify the residue by flash column chromatography.

Protocol 3: Reaction with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of (6-(phenylthio)pyridin-2-yl)methanamine.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of this compound (1.0 equiv.) in anhydrous DMF, add potassium carbonate (2.0 equiv.).

-

Add thiophenol (1.1 equiv.) dropwise to the mixture.

-

Heat the reaction to 60-80 °C and monitor its progress.

-

After completion, cool the mixture and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the SNAr reactions described above. Yields are illustrative and may vary based on reaction scale and optimization.

| Protocol | Nucleophile | Product | Representative Yield (%) |

| 1 | Benzylamine | N-benzyl-6-(aminomethyl)pyridin-2-amine | 75-90 |

| 2 | Morpholine | 4-((6-(aminomethyl)pyridin-2-yl)morpholine | 80-95 |

| 3 | Thiophenol | (6-(phenylthio)pyridin-2-yl)methanamine | 70-85 |

Visualizations

Caption: General mechanism of SNAr on this compound.

Caption: Generalized experimental workflow for SNAr reactions.

Synthesis of (6-Chloropyridin-2-yl)methanamine: A Review of Reductive Amination Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Chloropyridin-2-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its preparation through efficient and scalable methods is of significant interest to the chemical and pharmaceutical industries. Reductive amination serves as a powerful and versatile strategy for the synthesis of this primary amine, offering multiple pathways from readily available starting materials. This application note details two primary reductive amination protocols for the synthesis of this compound: the reduction of 6-chloropyridine-2-carbonitrile and the reductive amination of 6-chloropyridine-2-carboxaldehyde.

Synthetic Pathways

The synthesis of this compound can be achieved through two main reductive pathways, each employing different starting materials and reaction conditions.

Pathway 1: Reduction of 6-Chloropyridine-2-carbonitrile

This widely used method involves the reduction of the nitrile group of 6-chloropyridine-2-carbonitrile to a primary amine. This transformation can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient approach.

Pathway 2: Reductive Amination of 6-Chloropyridine-2-carboxaldehyde

This one-pot reaction involves the condensation of 6-chloropyridine-2-carboxaldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This method is advantageous as it combines two steps into a single synthetic operation.

Data Presentation